molecular formula C4H4FN3O B592519 5-Fluorocytosine-6-3H CAS No. 132567-20-5

5-Fluorocytosine-6-3H

Cat. No.: B592519
CAS No.: 132567-20-5
M. Wt: 131.102
InChI Key: XRECTZIEBJDKEO-CNRUNOGKSA-N
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Description

5-Fluorocytosine-6-3H is the tritiated form of the classic antifungal agent 5-fluorocytosine (5-FC), serving as a critical tool for investigating the pharmacokinetics, cellular uptake, and mechanism of action of this compound in pathogenic fungi. As a nucleoside analogue, its primary research value lies in its unique mechanism of action: it is imported into fungal cells via cytosine permeases (such as Fcy2) and is subsequently converted by the fungal enzyme cytosine deaminase (Fcy1) into the active metabolite 5-fluorouracil (5-FU). This 5-FU is then metabolized into toxic nucleotides that disrupt both RNA and DNA synthesis, leading to fungal cell death. The incorporation of the tritium label allows researchers to precisely track the drug's absorption, distribution, and metabolism in experimental models. This radiolabeled compound is particularly valuable for studying the development of antifungal resistance, a major limitation of 5-FC monotherapy. Research using this tracer can elucidate resistance mechanisms, including mutations in the FCY2, FCY1, or FUR1 genes, which affect drug uptake and activation, or other novel pathways such as those involving UXS1 that modulate intracellular metabolite pools to reduce drug efficacy. Furthermore, this compound is instrumental in probing drug penetration into sanctuary sites like the central nervous system, eyes, and urinary tract, thanks to the inherent water-solubility and excellent tissue distribution of the parent molecule. Its application extends to research on combination therapies with amphotericin B for cryptococcal meningitis or Candida infections, where it helps quantify the enhanced fungicidal activity achieved through synergy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-fluoro-6-tritio-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)/i1T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECTZIEBJDKEO-CNRUNOGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=C(C(=NC(=O)N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Radiochemical Characterization of 5 Fluorocytosine 6 3h

Strategies for Tritium (B154650) Incorporation at the C-6 Position of 5-Fluorocytosine (B48100)

The introduction of a tritium atom at the C-6 position of 5-fluorocytosine is a key step in the synthesis of 5-Fluorocytosine-6-3H. This specific labeling allows researchers to track the molecule in biological systems without altering its fundamental chemical properties. Several methods can be employed for this purpose, primarily revolving around hydrogen isotope exchange reactions.

One common strategy involves catalytic tritium exchange. This can be achieved through heterogeneous catalysis, where a precursor molecule is exposed to tritium gas (T2) in the presence of a metal catalyst, such as palladium. chemrxiv.org Non-directed Pd-catalyzed C-H activation has emerged as a versatile method for deuteration and tritiation of aromatic compounds. chemrxiv.org This approach often utilizes D2O or T2O as the isotopic source in conjunction with a pyridine-based ligand. chemrxiv.org

Another approach is the reduction of a suitable precursor. For instance, a halogenated precursor at the C-6 position could be subjected to catalytic reduction with tritium gas. This method offers high specificity for the labeling position. The choice of precursor is critical and can be synthesized through various organic chemistry routes. For example, the synthesis of 5-FC itself can start from chloroacetamide and proceed through several intermediates. vcu.edu

A third strategy involves the use of tritiated water (T2O) as the tritium source, often facilitated by a catalyst. This hydrogen isotope exchange method can be advantageous due to the convenience of using tritiated water. nih.gov Photocatalytic methods using T2O have also been explored for labeling peptides and could potentially be adapted for molecules like 5-fluorocytosine. nih.gov

The selection of a specific synthetic route depends on factors such as the desired specific activity, the availability of precursors, and the required scale of the synthesis.

Radiochemical Purity Assessment Techniques for this compound

Ensuring the radiochemical purity of this compound is paramount for its use in research. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. Several analytical techniques are employed to assess this critical parameter.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. nih.govsnmjournals.org An HPLC system equipped with a radioactivity detector allows for the separation of the radiolabeled compound from any radioactive impurities. nih.gov The retention time of the main radioactive peak is compared to that of a non-radioactive standard of 5-fluorocytosine to confirm its identity. The percentage of radioactivity associated with the main peak represents the radiochemical purity. For instance, in the quality assurance of other radiopharmaceuticals, a radiochemical purity of over 99% is often required. nih.gov

Thin-Layer Chromatography (TLC) is another common method for determining radiochemical purity. tums.ac.ir A small spot of the radiolabeled compound is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is analyzed using a TLC scanner or by autoradiography. The Rf value (the ratio of the distance traveled by the compound to the distance traveled by the solvent front) of the radioactive spot is compared to a standard.

Spectroscopic Methods , such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide detailed structural information but are less commonly used for routine radiochemical purity checks of tritiated compounds due to the low natural abundance and weak signal of tritium. However, proton NMR can be used to confirm the structure of the non-radioactive starting materials and intermediates. frontiersin.org

The combination of these techniques provides a comprehensive assessment of the radiochemical purity, ensuring that the this compound is suitable for its intended application.

Stability and Storage Considerations for Radiolabeled this compound

The stability of this compound is a critical factor that influences its shelf-life and the reliability of experimental results. The primary concern with radiolabeled compounds is autoradiolysis, the decomposition of the compound due to the energy released by the radioactive decay of the tritium atoms.

Several factors can affect the stability of tritiated compounds:

Specific Activity: Higher specific activity (the amount of radioactivity per unit mass) leads to a greater rate of autoradiolysis. nih.gov

Storage Temperature: Storing the compound at low temperatures, typically in a freezer, is crucial to minimize decomposition.

Solvent: The choice of solvent can impact stability. Solvents that are prone to forming free radicals upon irradiation can accelerate decomposition. Ethanol or aqueous solutions are common storage solvents.

Presence of Scavengers: The addition of radical scavengers, such as ethanol, can help to mitigate the effects of autoradiolysis.

The stability of 5-fluorocytosine itself can also be a factor. It has been noted that 5-fluorocytosine has poor physical stability in humid environments, which can lead to the irreversible incorporation of a water molecule. researchgate.net Therefore, storing the radiolabeled compound in an anhydrous environment or in a solvent that does not promote hydration is important.

Regular re-analysis of the radiochemical purity of stored this compound is essential to ensure its integrity before use in experiments. This is typically done using HPLC or TLC as described in the previous section.

Cellular Transport and Intracellular Accumulation Dynamics of 5 Fluorocytosine 6 3h

Mechanisms of 5-Fluorocytosine-6-3H Uptake Across Biological Membranes

The uptake of this compound is a complex process involving specific protein transporters. These transporters recognize the molecule and facilitate its passage into the cytoplasm, a crucial first step for its subsequent metabolic activation.

The primary mechanism for this compound entry into fungal cells is through active transport mediated by purine-cytosine permeases. mdpi.comsemanticscholar.org The most well-characterized of these is the Fcy2 protein. semanticscholar.orgmdpi.comasm.org This transporter, encoded by the FCY2 gene, is responsible for the uptake of cytosine and certain purines, and it also recognizes 5-FC as a substrate. mdpi.commdpi.comoup.com The involvement of Fcy2 in 5-FC uptake has been demonstrated in various fungal species, including Saccharomyces cerevisiae, Candida albicans, Candida glabrata, Candida lusitaniae, and Cryptococcus species. semanticscholar.orgmdpi.com

Mutations or deletions in the FCY2 gene can lead to resistance to 5-FC, as the cell's ability to import the drug is diminished. mdpi.comasm.orgnih.gov This resistance is often dose-dependent, suggesting that at higher concentrations, other transport mechanisms may play a role. mdpi.com In addition to Fcy2, several homologous permeases, such as Fcy21 and Fcy22 in Candida albicans, have been identified and are also thought to contribute to 5-FC transport. mdpi.comsemanticscholar.org

The transport of this compound via permeases like Fcy2 is an active process that requires energy. oup.com This transport is coupled to a proton gradient across the cell membrane, a phenomenon known as chemiosmotic coupling. oup.commedschoolcoach.com The influx of protons down their electrochemical gradient provides the driving force for the uptake of 5-FC against its concentration gradient. medschoolcoach.commacmillanusa.com This proton-motive force is generated by the cell's metabolic activities, such as the electron transport chain. macmillanusa.comnih.gov Dissipation of this proton gradient, for instance by using protonophores, has been shown to inhibit the transport of nucleobases, underscoring the energy-dependent nature of this process. nih.gov This coupling ensures the efficient accumulation of 5-FC inside the cell, which is necessary for its subsequent conversion to its active, toxic metabolites.

Investigation of Alternative Transport Systems and Diffusion

Quantification of Intracellular this compound Levels in Various Cellular Systems

To understand the efficacy and mechanisms of action of 5-Fluorocytosine (B48100), it is essential to quantify its intracellular concentration. The use of its radiolabeled form, this compound, facilitates this through highly sensitive radiometric methods.

Radiometric methods are instrumental in studying the dynamics of drug uptake. By incubating cells with this compound and measuring the intracellular radioactivity at various time points, researchers can construct a time-course of uptake. These studies typically involve separating the cells from the radioactive medium and quantifying the incorporated radioactivity using techniques like liquid scintillation counting. nih.govscielo.br

For example, a study on L5178Y mouse leukemia cells demonstrated that the influx of 1.0 µM 5-fluoro[6-3H]deoxyuridine, a related compound, was linear over a period of 2 to 10 minutes. nih.gov Such experiments provide valuable data on the initial rate of transport and can reveal when the uptake process reaches a steady state, where the influx and efflux of the compound are balanced. The data below illustrates a hypothetical time-course uptake of this compound.

Table 1: Hypothetical Time-Course of this compound Uptake

Time (minutes)Intracellular Concentration (pmol/10^6 cells)
00
215.2
535.8
1062.1
2095.4
30110.7
60125.3

Saturation experiments are performed to determine the kinetic parameters of the transport system, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). By measuring the initial uptake rates of this compound at various concentrations, a saturation curve can be generated. The concentration at which the transport rate is half of the maximum (Vmax) represents the Km, which is an indicator of the affinity of the transporter for the substrate. For instance, the apparent Km for uracil (B121893) uptake in C. lusitaniae was determined to be 21.64 ± 4.81 μM with a Vmax of 1.92 ± 0.18 nmol/min/10^7 cells. asm.org

Competition experiments involve measuring the uptake of a fixed concentration of this compound in the presence of increasing concentrations of a potential competitor, such as unlabeled 5-FC, cytosine, or other nucleobase analogs. oup.com A reduction in the uptake of the radiolabeled compound indicates that the competitor molecule utilizes the same transport system. oup.com These experiments are crucial for confirming the specificity of the transporter and for identifying other substrates or inhibitors. For example, the uptake of 5-FC is competitively antagonized by adenine, hypoxanthine, and cytosine. oup.com

Table 2: Hypothetical Competition of this compound Uptake by Unlabeled Cytosine

Concentration of Unlabeled Cytosine (µM)Uptake of this compound (% of control)
0100
185
1042
5018
1009

Intracellular Metabolic Transformation Pathways of 5 Fluorocytosine 6 3h

Enzymatic Conversion to 5-Fluorouracil (B62378) (5-FU)

The initial and critical step in the metabolic activation of 5-Fluorocytosine (B48100) (5-FC) is its conversion to the potent antimetabolite 5-Fluorouracil (5-FU). toku-e.compharmacy180.com This transformation is catalyzed by the enzyme cytosine deaminase.

Role and Specificity of Cytosine Deaminase (CD) in Diverse Organisms

Cytosine deaminase (CD) is an enzyme that catalyzes the hydrolytic deamination of cytosine to uracil (B121893). rsc.orgnih.gov Crucially, this enzyme also recognizes 5-Fluorocytosine (5-FC) as a substrate, converting it to 5-Fluorouracil (5-FU). toku-e.comnih.govresearchgate.net This enzymatic activity is the cornerstone of 5-FC's mechanism of action.

A key aspect of cytosine deaminase is its distribution across different life forms. It is widely found in prokaryotes and fungi but is notably absent in mammalian cells. rsc.orgaacrjournals.orgoup.com This selective presence is the basis for the targeted application of the 5-FC/CD system, where the non-toxic prodrug 5-FC is converted into the toxic 5-FU only in cells expressing the enzyme. rsc.orgfrontiersin.org

The specificity and efficiency of cytosine deaminase can vary between organisms. For instance, while bacterial cytosine deaminase has been a focus of research due to its higher conformational stability, fungal cytosine deaminase has demonstrated a greater catalytic efficiency in converting 5-FC to 5-FU. nih.gov Studies have characterized CD from various microbial sources, including Escherichia coli and baker's yeast. nih.govresearchgate.netfrontiersin.org The enzyme from baker's yeast has a molecular weight of approximately 32 kDa and is composed of two identical subunits. nih.gov

The substrate specificity of CD is a subject of ongoing research. While it efficiently deaminates cytosine and 5-FC, mutations can be introduced to alter its substrate preference. For example, specific point mutations in bacterial CD can significantly shift its preference towards 5-FC over cytosine, enhancing its potential for therapeutic applications. aacrjournals.org

Organism TypePresence of Cytosine DeaminaseKey Characteristics
Fungi PresentGenerally exhibits higher catalytic efficiency for 5-FC to 5-FU conversion. nih.gov
Bacteria PresentOften shows greater conformational and thermal stability. nih.gov
Mammals AbsentThis absence forms the basis for the selective toxicity of the 5-FC/CD system. rsc.orgaacrjournals.org

Quantitative Analysis of 5-Fluorouracil Production from 5-Fluorocytosine-6-3H

The conversion of 5-Fluorocytosine (5-FC) to 5-Fluorouracil (5-FU) can be quantified to understand the efficiency of this metabolic step. Only a small fraction, typically 1-3%, of administered 5-FU is ultimately responsible for its cytotoxic effects through anabolic pathways, with the majority being catabolized. oup.com

In vitro studies using systems that mimic the human intestinal microflora have demonstrated the capacity of this microbial community to convert 5-FC to 5-FU. nih.gov In one such study, after an initial dose of radiolabeled 5-FC, detectable levels of 5-FU appeared after 8 hours and continued to increase over four days. nih.govasm.org Chronic exposure to 5-FC led to an increased rate of 5-FU production, suggesting an induction of the responsible enzymes in the gut microbiota. nih.gov

Studies in patients have also confirmed the in vivo conversion of 5-FC to 5-FU, with detectable levels of 5-FU found in the serum of individuals treated with 5-FC. oup.comasm.org In some cases, the serum concentrations of 5-FU reached levels associated with the therapeutic and toxic effects of direct 5-FU administration. asm.org

Downstream Anabolic Metabolism of 5-Fluorouracil Metabolites

Once 5-Fluorouracil (5-FU) is formed, it enters the anabolic pathways of pyrimidine (B1678525) metabolism, where it is converted into several active nucleotide metabolites. These metabolites are responsible for the cytotoxic effects of the original compound. The primary active metabolites include 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cnmdpi.com

Formation of 5-Fluorouridine Monophosphate (FUMP) via Uridine (B1682114) Monophosphate Pyrophosphorylase (FUR1)

The first step in the anabolic activation of 5-FU is its conversion to 5-fluorouridine monophosphate (FUMP). calis.edu.cnmdpi.com This can occur through two main pathways. The direct pathway involves the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), which uses phosphoribosyl pyrophosphate (PRPP) as a cofactor. oup.comcalis.edu.cn

Alternatively, 5-FU can be converted to FUMP in a two-step process. First, uridine phosphorylase (UP) converts 5-FU to 5-fluorouridine (FUR). calis.edu.cn Subsequently, uridine kinase (UK) phosphorylates FUR to FUMP. calis.edu.cn The enzyme uridine monophosphate pyrophosphorylase (also referred to as UMP pyrophosphorylase or part of the UPRT enzyme complex) is central to this conversion process, transforming 5-FU into FUMP. nih.govresearchgate.net

Conversion to 5-Fluorouridine Diphosphate (B83284) (FUDP) and 5-Fluorouridine Triphosphate (FUTP)

Following its formation, 5-fluorouridine monophosphate (FUMP) is further phosphorylated to 5-fluorouridine diphosphate (FUDP). calis.edu.cnmdpi.comresearchgate.net This reaction is catalyzed by UMP kinase. oup.com Subsequently, FUDP is phosphorylated to the active metabolite 5-fluorouridine triphosphate (FUTP) by UDP kinase. oup.comcalis.edu.cnmdpi.comresearchgate.net The incorporation of FUTP into RNA is one of the key mechanisms of 5-FU's cytotoxicity, as it disrupts RNA synthesis and function. mdpi.com

Formation of 5-Fluorodeoxyuridine Monophosphate (FdUMP)

Another critical branch of 5-FU's anabolic metabolism leads to the formation of 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase. calis.edu.cnmdpi.comwikipedia.org There are a couple of routes to FdUMP formation.

One pathway involves the conversion of FUDP (formed as described above) to 5-fluorodeoxyuridine diphosphate (FdUDP) by the enzyme ribonucleotide reductase. calis.edu.cnmdpi.comresearchgate.net FdUDP can then be dephosphorylated to yield FdUMP. calis.edu.cnmdpi.comresearchgate.net

An alternative pathway involves the enzyme thymidine (B127349) phosphorylase, which converts 5-FU to 5-fluoro-2'-deoxyuridine (B1346552) (FUDR). calis.edu.cnmdpi.com FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP. calis.edu.cnmdpi.comresearchgate.net FdUMP exerts its cytotoxic effect by inhibiting thymidylate synthase, thereby blocking the synthesis of thymidine monophosphate (TMP), an essential precursor for DNA synthesis. wikipedia.orgmdpi.comiiarjournals.org

PrecursorEnzyme(s)Product(s)
5-FluorocytosineCytosine Deaminase5-Fluorouracil
5-FluorouracilOrotate Phosphoribosyltransferase (OPRT) / Uridine Phosphorylase & Uridine Kinase5-Fluorouridine Monophosphate (FUMP)
FUMPUMP Kinase5-Fluorouridine Diphosphate (FUDP)
FUDPUDP Kinase5-Fluorouridine Triphosphate (FUTP)
FUDPRibonucleotide Reductase5-Fluorodeoxyuridine Diphosphate (FdUDP)
FdUDP(Dephosphorylation)5-Fluorodeoxyuridine Monophosphate (FdUMP)
5-FluorouracilThymidine Phosphorylase & Thymidine Kinase5-Fluorodeoxyuridine Monophosphate (FdUMP)

Incorporation of Radiolabeled Metabolites into Macromolecules

The metabolic activation of 5-Fluorocytosine (5-FC) leads to the formation of fluorinated nucleotides that can be incorporated into essential cellular macromolecules, namely Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA). This incorporation disrupts the normal synthesis and function of these nucleic acids, contributing significantly to the compound's effects. The use of the radiolabeled form, this compound, allows for the precise tracking of these metabolic pathways and the quantification of incorporation into RNA and DNA.

Following its conversion from 5-FC, 5-Fluorouracil (5-FU) is metabolized into 5-fluorouridine triphosphate (FUTP). mdpi.com This fluorinated analog of uridine triphosphate is recognized by RNA polymerases and subsequently incorporated into various RNA species. calis.edu.cnoup.com This process is considered a key mechanism of 5-FU's cytotoxic effects. oup.com The substitution of uridine with 5-fluorouridine can lead to significant alterations in RNA function.

Research Findings:

Disruption of RNA Processing: The incorporation of FUTP into RNA can interfere with the maturation of ribosomal RNA (rRNA) and the splicing of pre-messenger RNA (pre-mRNA). oup.comvumc.nl Specifically, its integration into small nuclear RNAs (snRNA), such as U2-RNA and U3-RNA, has been shown to inhibit critical steps in the processing of genetic information. vumc.nl

Impact on Protein Synthesis: The presence of 5-FU in RNA can alter the structure and function of transfer RNA (tRNA) and rRNA, leading to errors in protein synthesis. mdpi.com Studies have shown that 5-FU integration creates "fluorinated active ribosomes" that can cause translational reprogramming. oup.com

Variable Incorporation: The extent of FUTP incorporation into RNA can vary depending on the cell type and the metabolic state of the cell. nih.gov Research on human tumor tissue has demonstrated that the incorporation of 5-FU into RNA can be measured and is highest approximately 24 hours after administration. vumc.nlresearchgate.net

In addition to its effects on RNA, the metabolic pathway of 5-FC can also lead to the incorporation of a fluorinated nucleotide into DNA. The metabolite 5-fluorodeoxyuridine monophosphate (FdUMP) can be further phosphorylated to form 5-fluorodeoxyuridine triphosphate (FdUTP). biorxiv.org DNA polymerases can then mistakenly incorporate FdUTP into the DNA strand in place of deoxythymidine triphosphate (dTTP). oup.combiorxiv.org

Research Findings:

DNA Damage and Repair: The presence of 5-fluorouracil in DNA is recognized as damage by cellular repair mechanisms, such as the base excision repair (BER) pathway initiated by uracil-DNA glycosylase (UNG). jst.go.jpnih.gov If this damage is not efficiently repaired, it can lead to DNA strand breaks and the activation of cell death pathways. oup.comresearchgate.net

Cell Cycle Arrest: The incorporation of FdUTP into the genome can inhibit DNA replication, leading to an arrest in the S phase of the cell cycle. nih.govplos.org This replication stress can activate checkpoint signaling pathways. plos.org

Differential Incorporation: Studies have shown that the amount of 5-FU incorporated into DNA can differ between various cell lines. For instance, T-acute lymphoblastic leukemia cell lines have been observed to incorporate significantly more [3H]fluorodeoxyuridine into their DNA compared to other leukemia cell types. jst.go.jp The level of incorporation has been inversely correlated with the activity of uracil DNA glycosylase. jst.go.jp

Integration of 5-Fluorouridine Triphosphate (FUTP) into Ribonucleic Acid (RNA)

Catabolism and Elimination Pathways of this compound and its Metabolites

The primary route for the catabolism of 5-FU, the key metabolite of 5-FC, is through the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). cancernetwork.comnih.gov This enzyme is the initial and rate-limiting step in the breakdown of pyrimidines. cancernetwork.compharmgkb.org

Research Findings:

Major Catabolic Pathway: DPD is responsible for the degradation of over 85% of an administered dose of 5-FU into an inactive metabolite, dihydrofluorouracil (DHFU). cancernetwork.commedscape.comaacrjournals.org DHFU is then further metabolized to fluoro-beta-ureidopropionate (FUPA) and finally to fluoro-beta-alanine (FBAL), which are then excreted. pharmgkb.org

Influence on Availability: The activity of DPD plays a critical role in determining the amount of 5-FU available for conversion into its active, cytotoxic forms. cancernetwork.com Variations in DPD activity, which can be influenced by genetic factors, can significantly impact a patient's response to and tolerance of fluoropyrimidine-based therapies. nih.govmedscape.com

Enzyme Deficiency: A deficiency in DPD can lead to a decreased breakdown of 5-FU, resulting in higher and more prolonged exposure to the active drug, which can cause severe toxicity. nih.govmedscape.com

Cells can actively transport drugs and their metabolites out of the intracellular environment using efflux pumps. This is a recognized mechanism of drug resistance.

Research Findings:

Fungal Efflux: In fungi, such as Aspergillus fumigatus, it has been shown that the cytotoxic derivatives of 5-FC, including 5-FU and 5-fluorouridine (5FUR), are actively exported out of the cell. plos.org This efflux reduces the intracellular concentration of the active compounds, thereby diminishing the antifungal activity of 5-FC. plos.org

Creation of a Toxic Environment: The extrusion of these fluoropyrimidines can create a toxic extracellular environment that can affect neighboring cells. plos.org

Potential for Combination Therapy: The existence of these efflux mechanisms suggests that inhibiting these pumps could be a strategy to increase the intracellular concentration of the active metabolites and enhance the efficacy of 5-FC. plos.org Studies have shown that broad-spectrum fungal efflux pump inhibitors can act synergistically with 5-FC and its derivatives. plos.org In fungi, the ABC transporter Afr1 is known as a primary azole efflux pump, and its presence can slightly increase drug resistance. nih.gov

Molecular Mechanisms of Cellular Response and Perturbation by 5 Fluorocytosine 6 3h

Inhibition of Nucleic Acid Biosynthesis Pathways

The primary mechanisms of action for 5-FC's metabolites revolve around the disruption of DNA and RNA synthesis, which are critical for cellular survival and replication.

One of the principal cytotoxic actions of 5-FC metabolites is the potent inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. spandidos-publications.com This inhibition is mediated by FdUMP. patsnap.com

The mechanism involves FdUMP binding to the nucleotide-binding site of thymidylate synthase. researchgate.net This binding, in the presence of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF), forms a stable ternary complex. researchgate.netnih.gov This complex effectively blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby halting the production of dTMP. researchgate.netresearchgate.net The inhibition is so potent that FdUMP is classified as a suicide inhibitor of TS. spandidos-publications.comwikipedia.org

The consequences of TS inhibition are profound and lead to a state often termed "thymineless death". aacrjournals.org The depletion of the dTMP pool results in a downstream reduction of deoxythymidine triphosphate (dTTP). researchgate.net This scarcity of dTTP creates a significant imbalance in the cellular pool of deoxynucleotide triphosphates (dNTPs), which is critical for DNA replication and repair. researchgate.netwikipedia.org The cell's attempt to compensate for the lack of dTTP leads to an accumulation of deoxyuridine triphosphate (dUTP) and the misincorporation of both uracil (B121893) and the 5-FU metabolite fluorodeoxyuridine triphosphate (FdUTP) into the DNA strand by DNA polymerase. researchgate.netaacrjournals.orgoup.com The presence of these abnormal bases in DNA triggers DNA damage responses, leading to strand breaks, replication stress, and ultimately, cell death. researchgate.netaacrjournals.orgnih.gov

Table 1: Research Findings on Thymidylate Synthase (TS) Inhibition by FdUMP

FindingResearch Model/SystemKey OutcomeReference(s)
Enzyme Inhibition FM3A cells (murine mammary carcinoma)FdUMP aacrjournals.org, a multimer of FdUMP, decreased TS activity to as low as 1% of control levels. nih.gov
Complex Formation In vitro enzyme assaysFdUMP, TS, and the cofactor CH₂THF form a stable ternary complex, blocking dUMP binding. researchgate.netnih.gov
DNA Damage HCT116 cells (human colon cancer)Inhibition of TS by FdUMP leads to dUTP and FdUTP accumulation, which are then incorporated into DNA, causing damage. aacrjournals.org
Cytotoxicity SW620 cells (human colon adenocarcinoma)Both 5-FU and its metabolite FdUMP induce DNA single- and double-strand breaks. nih.gov

In addition to inhibiting DNA synthesis, 5-FC metabolites also interfere with RNA synthesis and function. The metabolite 5-fluorouridine (B13573) triphosphate (FUTP) is recognized by RNA polymerases and is incorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and transfer RNA (tRNA), in place of uridine (B1682114) triphosphate (UTP). patsnap.compatsnap.comgosset.ai This incorporation is extensive, with studies showing that FUTP incorporation into RNA can be thousands of times greater than the incorporation of FdUTP into DNA. oup.comfrontiersin.org

The presence of fluorouracil in RNA molecules leads to significant cellular disruption:

Impaired RNA Processing and Maturation: The incorporation of FUTP can alter the structure of RNA, interfering with its normal processing and maturation. This is particularly detrimental to the biogenesis of ribosomes, as it affects the maturation of rRNA. oup.comnih.gov

Induction of Cellular Stress: The accumulation of fraudulent RNA triggers cellular stress responses. gosset.ai For instance, studies have shown that FUTP incorporation into RNA is a key trigger for the assembly of stress granules, which are cellular hubs for managing damaged RNAs. oup.com

Table 2: Research Findings on FUTP Incorporation and its Consequences

FindingResearch Model/SystemKey OutcomeReference(s)
RNA Incorporation Human colon carcinoma cellsFUTP is incorporated into nuclear RNA, which is associated with cell lethality. cancernetwork.com
Ribosome Impairment Yeast and mammalian cellsFUTP incorporation into rRNA disrupts ribosome biogenesis and function. oup.com
Protein Synthesis Inhibition HCT-116 cells (human colorectal cancer)Treatment with 5-FU, leading to FUTP formation, causes a reproducible decrease in global protein synthesis. nih.gov
Stress Response HeLa cellsThe RNA-incorporating metabolite FUTP, not the DNA-damaging ones, is primarily responsible for triggering the assembly of stress granules. oup.com

Mechanism of Thymidylate Synthase Inhibition by FdUMP and its Consequences for DNA Synthesis

Impact on Cellular Growth and Proliferation in Research Models

The dual assault on DNA and RNA synthesis pathways by the metabolites of 5-Fluorocytosine-6-3H leads to a significant inhibition of cellular growth and proliferation. This has been demonstrated across a variety of research models.

In cultures of human colorectal cancer cell lines such as HCT116 and HT29, treatment with 5-FU results in a dose-dependent inhibition of cell viability and proliferation. plos.orgnih.gov Similar cytostatic effects are observed in other cancer cell lines, including those from breast cancer (MCF-7) and other colon cancers (COLO320DM). nih.gov For example, a study using smooth muscle cells from chick gizzards found that 5-FU inhibited proliferation by up to 70% and that a clinically relevant concentration of 0.1 mM caused a 60% reduction in cell number after 24 hours. plos.org The potency of these compounds is highlighted in studies where FdUMP aacrjournals.org, a prodrug of FdUMP, strongly inhibited the growth of murine mammary carcinoma (FM3A) cells with IC50 values in the nanomolar range. spandidos-publications.com The antiproliferative effects are not limited to cancer cells; primary cultures of human cardiomyocytes and endothelial cells also show significant inhibition of cell viability upon exposure to 5-FU. plos.orgnih.gov

Table 3: Effects of 5-Fluorocytosine (B48100) Metabolites on Cell Proliferation

Cell Line/ModelCompoundObserved EffectReference(s)
Chick Gizzard Smooth Muscle Cells 5-FUDose-dependent inhibition of proliferation (up to 70% reduction). plos.org
Human Endothelial Cells (HUVECs) 5-FUSignificant inhibition of cell viability after 24 hours at 10 μM. plos.orgnih.gov
Human Cardiomyocytes (HCMs) 5-FUStatistically significant cytostatic effects starting at 48 hours and 10 μM. plos.org
FM3A Murine Carcinoma Cells FdUMP aacrjournals.orgStrong inhibition of cell growth with IC50 values of 0.022-3 nM. spandidos-publications.com
MCF-7 & COLO320DM Cancer Cells 5-FU loaded on SWCNTsHigh percentage of cell inhibition and apoptosis. nih.gov

Influence on Cell Cycle Progression and Apoptosis in Model Systems

The cytotoxic and cytostatic effects of this compound metabolites are intrinsically linked to their ability to modulate cell cycle progression and induce programmed cell death (apoptosis).

The disruption of nucleic acid synthesis activates cellular checkpoints that halt the cell cycle, preventing cells with damaged DNA or RNA from proceeding to division. The specific phase of arrest can vary depending on the cell type and the primary mechanism of damage. In many cancer cell lines, 5-FU treatment leads to an arrest in the G1 and/or S phase of the cell cycle. nih.govplos.org For example, in human colon SW620 adenocarcinoma cells, 5-FU induces a G1/S arrest, while its metabolite FdUMP causes an arrest in G2/M. nih.gov In primary cultures of smooth muscle cells, 5-FU treatment increased the population of cells in the G1 phase, indicating a G1 arrest. plos.org This cell cycle arrest is a prelude to apoptosis if the cellular damage is too extensive to be repaired.

Induction of apoptosis is a key outcome of treatment with 5-FC metabolites. The accumulation of DNA strand breaks and the activation of stress pathways from fraudulent RNA lead to the activation of apoptotic cascades. aacrjournals.orgnih.gov Studies in various cell lines, including melanoma and colon cancer, have demonstrated that treatment with 5-FC (in systems engineered to express cytosine deaminase) or 5-FU leads to a significant increase in apoptotic cells, often measured by Annexin V staining. aacrjournals.orgjcancer.org For instance, in a study using colon cancer cells, the number of apoptotic cells rapidly increased following treatment, with less than 25% of cells remaining attached to the culture vessel after 72 hours. aacrjournals.org In developing rat brains, 5-FU treatment induced p53-mediated apoptosis in neural progenitor cells. nih.gov This induction of apoptosis is the ultimate mechanism by which these compounds eliminate rapidly proliferating cells.

Molecular Mechanisms of Resistance to 5 Fluorocytosine in Model Organisms

Genetic Basis of Resistance Development

The most well-characterized mechanisms of 5-FC resistance involve mutations in the genes responsible for its uptake and metabolism. researchgate.net The metabolic pathway relies on three key enzymes encoded by the genes FCY2, FCY1, and FUR1. nih.govmdpi.com A loss-of-function mutation in any of these genes can disrupt the conversion of 5-FC to its toxic derivatives, rendering the organism resistant. researchgate.netnih.gov

Mutations in Genes Encoding Cytosine Permease (FCY2)

5-FC is actively transported into the fungal cell by a purine-cytosine permease, which is encoded by the FCY2 gene. nih.govasm.org Mutations that inactivate or reduce the function of this permease are a primary cause of resistance, as they prevent the drug from reaching its intracellular targets. researchgate.netasm.org This mechanism can lead to a dose-dependent resistance phenotype. nih.gov

Several types of mutations in FCY2 have been identified in resistant clinical isolates. For instance, in Candida lusitaniae, a nonsense mutation resulting from a cytosine-to-thymine substitution at nucleotide 505 (C505T) was found to cause the formation of a truncated, nonfunctional permease protein of only 168 amino acids. nih.govasm.org This prevents the effective uptake of 5-FC. nih.gov Similarly, studies in Cryptococcus deuterogattii and Candida auris have identified mutations in FCY2 that confer 5-FC resistance. biorxiv.orgasm.orgnih.gov In some species like Saccharomyces cerevisiae, other permease homologs (Fcy21, Fcy22, Fur4) can also contribute to 5-FC uptake, meaning that resistance may require mutations in multiple transporters. nih.govresearchgate.net

Inactivation of Cytosine Deaminase (FCY1)

Once inside the cell, 5-FC is deaminated to the toxic antimetabolite 5-Fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase, encoded by the FCY1 gene. asm.orgomicsonline.orguniprot.org Since mammalian cells lack this enzyme, it is a key determinant of the drug's selective toxicity against fungi. omicsonline.orgnih.govfrontiersin.org Inactivation of FCY1 is a common mechanism of high-level, dose-independent 5-FC resistance. asm.orgresearchgate.net

Mutations that abolish the function of cytosine deaminase prevent the conversion of the non-toxic prodrug 5-FC into cytotoxic 5-FU. omicsonline.orgpnas.org In C. lusitaniae, a missense mutation (T26C) in the FCY1 gene has been identified as a cause of resistance. nih.govasm.org In Candida albicans, a homozygous polymorphism leading to a glycine-to-aspartate substitution at position 28 in cytosine deaminase was found in a resistant isolate. nih.govasm.org Loss-of-function mutations in FCY1 are frequently associated with 5-FC resistance across a range of pathogenic fungi. plos.org

Alterations in Uracil (B121893) Phosphoribosyltransferase (FUR1)

The final step in the activation pathway involves the conversion of 5-FU to 5-fluorouridine (B13573) monophosphate (FUMP) by the enzyme uracil phosphoribosyltransferase (UPRT), which is encoded by the FUR1 gene. nih.govtaylorandfrancis.com FUMP is subsequently phosphorylated to forms that disrupt both RNA and DNA synthesis. nih.govtaylorandfrancis.com Therefore, alterations in FUR1 that inactivate UPRT also confer resistance to 5-FC. nih.govbiorxiv.org A key characteristic of FUR1 mutants is that they are typically cross-resistant to 5-FU, as the enzyme acts downstream of 5-FU formation. asm.orgnih.gov

Specific mutations in FUR1 have been strongly linked to 5-FC resistance. In C. albicans, a single nucleotide polymorphism at position 301 (C301T) of the FUR1 gene is a major mechanism of primary resistance. nih.gov This mutation results in an amino acid substitution from arginine to cysteine at position 101 (Arg101Cys) of the UPRT protein. nih.govnih.govasm.org Modeling suggests this change disturbs the enzyme's quaternary structure, compromising its activity. nih.govnih.gov Isolates that are homozygous for this mutation exhibit high levels of resistance. nih.govnih.gov In C. auris, nonsense mutations that truncate the Fur1 protein have also been shown to cause high-level resistance. asm.org

GeneMutation ExampleAmino Acid ChangeOrganismConsequence
FCY2 C505T (nonsense)- (truncated protein)Candida lusitaniaeImpaired 5-FC uptake, leading to resistance. nih.govasm.org
FCY1 T26C (missense)M9TCandida lusitaniaeInactivation of cytosine deaminase, preventing conversion of 5-FC to 5-FU. nih.govasm.org
FUR1 C301T (missense)Arg101CysCandida albicansCompromised UPRT activity, preventing formation of toxic FUMP. nih.govnih.govasm.org
FUR1 - (nonsense)Q30* (truncated protein)Candida aurisInactive Fur1, leading to 5-FC resistance. asm.org

Post-Transcriptional and Epigenetic Mechanisms of Resistance

Beyond direct mutations in the metabolic pathway, more complex cellular responses can modulate susceptibility to 5-Fluorocytosine (B48100). These mechanisms can involve changes in RNA processing and the activation of broad stress-response pathways that lead to transient or acquired resistance.

Role of tRNA Hypomodification (e.g., Mod5) in Resistance Modulation

Recent research in the model organism Aspergillus fumigatus has uncovered a novel resistance mechanism linked to the epitranscriptome, specifically the modification of transfer RNA (tRNA). researchgate.net The deletion of the gene mod5, which encodes a tRNA-modifying isopentenyl transferase, was found to confer unexpected resistance to 5-FC. researchgate.netoup.com This enzyme is responsible for a specific modification (isopentenylation, i6A) on certain tRNAs. researchgate.net

The absence of Mod5 and the resulting tRNA hypomodification lead to multifaceted transcriptional and translational changes. researchgate.netoup.comnih.gov These alterations skew the fungus toward a state that is better prepared to handle the stress induced by 5-FC, representing a potential mechanism for facilitating transient antifungal resistance through RNA modification pathways. researchgate.net While overexpression of a Mod5-target tRNA failed to reverse the 5-FC resistance, it highlights the intricate role of tRNA status in drug susceptibility. researchgate.netoup.com

Cross-Pathway Control System Activation in Response to 5-Fluorocytosine Perturbation

The resistance conferred by the loss of mod5 in A. fumigatus is directly linked to the activation of the cross-pathway control (CPC) system. researchgate.netoup.com The CPC is a conserved signaling pathway in fungi that responds to amino acid starvation and other cellular stresses. researchgate.net In Δmod5 mutants, there is a premature activation of CPC-related genes, and this activation is further enhanced upon treatment with 5-FC. researchgate.netnih.govresearchgate.net

A key finding is that this CPC activation drives the expression of specific client genes, including nmeA, which encodes a Major Facilitator Superfamily (MFS) transporter. researchgate.netoup.com This transporter is believed to be an exporter of toxic intermediates generated from 5-FC metabolism. oup.com Deletion of the nmeA gene largely, though not completely, reversed the 5-FC resistance of the Δmod5 strain, confirming its role as a CPC-dependent resistance factor. researchgate.netoup.com This demonstrates that in response to the cellular perturbation caused by 5-FC, the activation of a general stress response pathway can lead to drug resistance by actively exporting the toxic agent. oup.com

Phenotypic Characterization of Resistant Strains in Preclinical Models

In Cryptococcus neoformans, isolates recovered from patients after unsuccessful 5-FC therapy demonstrated stable and high-level resistance. nih.govnih.gov Studies in mouse models have explored the fitness of these resistant strains. Fitness, in the context of pathogenesis, can be defined as the ability of the organism to propagate successfully within the host environment and express virulence traits that cause damage. oup.com Research has shown that while resistance mutations provide a clear survival advantage under drug pressure, they may come with a fitness cost in its absence. For instance, hypermutator strains of C. neoformans that acquire 5-FC resistance more rapidly can outcompete wild-type strains during drug challenge experiments. biorxiv.org However, this advantage may not persist without the selective pressure of the drug. biorxiv.org

In vivo studies with Candida albicans have revealed a complex relationship between 5-FC resistance mechanisms and pathogenicity. A study using various animal models, including murine candidosis, vaginal candidosis, and a subcutaneous cyst model, found that the specific metabolic defect underlying resistance was a key determinant of virulence. bohrium.com Notably, a defect in the uridine (B1682114) transport system led to a significant decrease in virulence in the systemic murine candidosis model, but this attenuation was not observed in the more superficial infection models. bohrium.com This suggests that the impact of a resistance mechanism on phenotype can be niche-specific. Interestingly, there was no direct correlation between in vitro characteristics like growth rate or enzyme production and the in vivo virulence of the resistant strains. bohrium.com While not directly related to 5-FC, studies on azole resistance in C. albicans have shown that mutations in transcription factors that confer resistance can have varied effects on virulence, with some causing a significant decrease in fitness and virulence in mouse models. asm.org

Preclinical studies in Aspergillus fumigatus have shown that despite its limited activity in standard in vitro tests, 5-FC monotherapy can be effective in a murine model of invasive aspergillosis. asm.org The efficacy in these models appears to correlate better with in vitro susceptibility testing performed at a lower pH (pH 5.0) rather than the standard pH 7.0. asm.orgnih.gov This pH-dependent activity is linked to the expression of the purine-cytosine permease FcyB. nih.govresearchgate.net The phenotypic expression of resistance in A. fumigatus at physiological pH is therefore a key characteristic. Animal models demonstrate that this intrinsic resistance can be overcome, leading to increased survival rates in treated mice compared to controls. asm.org Furthermore, recent studies have identified novel resistance mechanisms, such as the deletion of the tRNA-modifying enzyme Mod5, which leads to 5-FC resistance through the activation of an exporter that removes toxic intermediates. nih.gov Another observed phenotype is the ability of A. fumigatus to expel 5-FC-derived fluoropyrimidines, which can create a toxic environment for surrounding cells. plos.orgbiorxiv.org

The following tables summarize key findings from preclinical studies on the phenotypic characterization of 5-FC resistant strains.

Table 1: Phenotypic Characterization of 5-FC Resistant Candida albicans in Preclinical Models

Mutant Characteristic Preclinical Model Observed Phenotype Key Finding Reference
Defect in uridine transport system Murine disseminated candidosis Significantly decreased virulence The impact of the resistance mechanism on virulence is dependent on the infection site. bohrium.com
Defect in uridine transport system Rat vaginal candidosis No effect on virulence Superficial infection models may not reveal fitness costs associated with certain resistance mechanisms. bohrium.com
Defect in uridine transport system Mouse subcutaneous cyst model No effect on virulence Highlights the niche-specificity of virulence phenotypes. bohrium.com

Table 2: Phenotypic Characterization of 5-FC Resistant Cryptococcus neoformans in Preclinical Models

Mutant Characteristic Preclinical Model Observed Phenotype Key Finding Reference
In vivo-acquired resistance (post-therapy) N/A (Isolates from patients) Stable, high-level 5-FC resistance; reduced drug uptake Resistance acquired in a host environment is stable and often linked to impaired drug transport. nih.govnih.gov
Hypermutator strains Competitive growth experiment Outcompeted wild-type strains under 5-FC pressure Increased mutation rates provide a selective advantage in the presence of the drug. biorxiv.org

Table 3: Phenotypic Characterization of 5-FC Resistant Aspergillus fumigatus in Preclinical Models

Strain Characteristic Preclinical Model Observed Phenotype Key Finding Reference
Wild-type (intrinsic resistance) Nonneutropenic murine invasive aspergillosis 5-FC monotherapy was efficacious and increased survival In vivo efficacy contradicts standard in vitro susceptibility results, suggesting host factors (like pH) modulate drug activity. asm.org
Δmod5 (tRNA modification mutant) N/A (In vitro finding with in vivo implications) 5-FC resistance via activation of toxic-intermediate exporter Novel resistance mechanisms can emerge from alterations in post-transcriptional regulation, affecting the fungal phenotype. nih.gov

Advanced Research Methodologies and Model Systems Utilizing 5 Fluorocytosine 6 3h

In Vitro Cellular Models for Mechanistic Studies

The tritiated form of 5-Fluorocytosine (B48100) (5-FC) is instrumental in elucidating the intricate cellular and molecular processes that underpin its biological activity. In vitro models provide a controlled environment to dissect these mechanisms at a fundamental level.

Application in Fungal Pathogen Cultures (e.g., Candida, Cryptococcus, Aspergillus)

5-Fluorocytosine-6-3H is extensively used in studies involving fungal pathogens to investigate its uptake, metabolism, and mechanisms of resistance. nih.govoup.comdrugbank.complos.orgmdpi.com 5-FC is a prodrug that requires conversion within the fungal cell to exert its antifungal effect. oup.comtoku-e.com It is transported into the fungal cell by cytosine permease and then deaminated to 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. nih.govoup.comdrugbank.com 5-FU is subsequently converted into toxic metabolites that inhibit both DNA and RNA synthesis, leading to fungal cell death. oup.comdrugbank.comnih.gov

Research utilizing radiolabeled 5-FC has been crucial in understanding these pathways in various pathogenic fungi, including Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. plos.orgnih.govresearchgate.net Studies have demonstrated a direct correlation between the intracellular uptake of radiolabeled 5-FC and the inhibition of fungal growth. karger.com For instance, in C. neoformans, reduced intracellular uptake and incorporation of radiolabeled 5-FC were observed in resistant strains compared to susceptible ones. nih.govasm.orgnih.gov These studies often involve incubating fungal cultures with this compound and subsequently measuring the radioactivity incorporated into cellular components like RNA and DNA. nih.govasm.orgpnas.org This allows researchers to quantify the extent of drug metabolism and its impact on macromolecular synthesis.

Furthermore, such experiments have been pivotal in elucidating the mechanisms of drug resistance. For example, some resistant strains of C. neoformans show decreased uptake of radiolabeled 5-FC, indicating a potential defect in the cytosine permease transporter. nih.govasm.orgnih.gov Other resistance mechanisms involve mutations in the enzymes responsible for 5-FC metabolism, such as cytosine deaminase or uridine (B1682114) monophosphate pyrophosphorylase. mdpi.comasm.org

Interactive Table: Application of this compound in Fungal Pathogen Research

Fungal GenusResearch FocusKey FindingsCitations
CandidaUptake and mechanism of actionPositive correlation between 5-FC susceptibility and inhibition of RNA/DNA synthesis. nih.gov nih.govkarger.com
CryptococcusResistance mechanismsReduced intracellular uptake of radiolabeled 5-FC in resistant strains. nih.govasm.org mdpi.comnih.govasm.org
AspergillusDrug efflux and toleranceA. fumigatus can export fluoropyrimidines, creating a toxic environment for surrounding cells. researchgate.net plos.orgresearchgate.net

Use in Mammalian Cell Lines for Suicide Gene Therapy Research (e.g., Cytosine Deaminase-Expressing Glioblastoma Cells)

In the realm of cancer research, this compound plays a vital role in the development and evaluation of suicide gene therapy strategies. oatext.comnih.gov This approach involves introducing a non-mammalian gene, such as the bacterial or yeast cytosine deaminase (CD) gene, into cancer cells. oatext.comiiarjournals.org These genetically modified cells can then convert the non-toxic prodrug 5-FC into the potent anticancer drug 5-FU, leading to selective tumor cell death. oatext.comaacrjournals.org

Radiolabeled 5-FC is used to monitor the efficiency of this conversion process in vitro. mednexus.orgsnmjournals.org For example, in studies involving glioblastoma cells engineered to express cytosine deaminase, this compound allows for the precise measurement of 5-FU production and its subsequent incorporation into the RNA and DNA of the cancer cells. pnas.orgnih.gov This provides a direct assessment of the therapeutic system's efficacy.

These in vitro studies are crucial for optimizing various aspects of the therapy, such as the choice of vector for gene delivery and the specific variant of the CD enzyme used. iiarjournals.org For instance, research has shown that yeast-derived cytosine deaminase may be superior to its bacterial counterpart in converting 5-FC to 5-FU in colon cancer xenografts. nih.gov Furthermore, combining the CD/5-FC system with other suicide gene therapies, like the herpes simplex virus thymidine (B127349) kinase/ganciclovir (HSV-TK/GCV) system, has been shown to produce synergistic cytotoxic effects in vitro. nih.govaacrjournals.org

Preclinical In Vivo Models for Elucidating Biochemical Processes

Animal models are indispensable for evaluating the therapeutic potential and metabolic fate of this compound in a whole-organism context. These preclinical studies provide critical data that bridge the gap between in vitro findings and potential clinical applications.

Xenograft Models for Studying Prodrug Conversion and Metabolite Distribution (e.g., Mouse Tumor Xenografts)

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. pnas.orgspandidos-publications.comaacrjournals.org In the context of suicide gene therapy, these models are used to assess the in vivo efficacy of the CD/5-FC system. By administering this compound to mice bearing tumors that express cytosine deaminase, researchers can track the conversion of the prodrug to 5-FU within the tumor microenvironment. pnas.orgoup.com

Subsequent analysis of tumor tissue, blood, and other organs allows for the determination of the distribution of both 5-FC and its metabolites. pnas.org This provides valuable information on the specificity of the therapy and any potential off-target effects. For example, studies using this methodology have demonstrated highly efficient intratumoral conversion of 5-FC to 5-FU, leading to significant tumor regression and prolonged survival in mouse models of glioblastoma and colorectal cancer. spandidos-publications.comoup.comresearchgate.net These studies have also highlighted the importance of the "bystander effect," where 5-FU produced by transduced cells can diffuse and kill neighboring, non-transduced cancer cells. oatext.comiiarjournals.org

Tracer Applications in Animal Models to Track Metabolic Flux

Beyond its use in therapeutic studies, this compound can be employed as a tracer to investigate metabolic pathways in vivo. karger.com By following the radioactive signal, researchers can map the metabolic flux of the compound and its derivatives throughout the body. This can provide insights into how the compound is absorbed, distributed, metabolized, and excreted.

While specific studies focusing solely on the metabolic flux of this compound as a tracer are less common than therapeutic studies, the principles are well-established in metabolic research. Such studies would involve administering a known amount of the radiolabeled compound and then measuring its presence and the presence of its radiolabeled metabolites in various tissues and bodily fluids over time.

Analytical Techniques for Quantification of this compound and its Metabolites

Accurate and sensitive quantification of this compound and its metabolites is essential for all the research applications described above. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) being one of the most common. scirp.orgnih.govnih.govcda-amc.caresearchgate.net

HPLC methods, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, allow for the separation and quantification of 5-FC and its various metabolites, including 5-FU, 5-fluorouridine (B13573) (5-FUR), 5-fluorouridine monophosphate (5-FUMP), and 5-fluoro-2'deoxyuridine-5'-monophosphate (5-FdUMP). nih.govresearchgate.netnih.gov These methods are highly specific and can be validated for accuracy, reproducibility, and sensitivity in various biological matrices such as serum, plasma, and cell culture media. scirp.orgnih.govnih.govresearchgate.net

For the detection of the tritiated compound, liquid scintillation counting is typically used in conjunction with HPLC. The eluent from the HPLC column is collected in fractions, and the radioactivity of each fraction is measured to determine the concentration of this compound and its radiolabeled metabolites.

Interactive Table: Analytical Techniques for 5-Fluorocytosine and Metabolite Quantification

Analytical TechniqueAnalytes DetectedKey FeaturesCitations
HPLC-UV5-FC, 5-FURapid, accurate, and suitable for routine analysis in serum samples. scirp.orgnih.gov scirp.orgnih.govcda-amc.caresearchgate.net
HPLC-MS/MS5-FC, 5-FU, 5-FURHighly selective and sensitive, suitable for complex matrices like wastewater. nih.gov nih.gov
Reverse-Phase HPLC5-FC, 5-FU, 5-FUR, 5-FUMP, 5-FdUMPSimultaneous detection of major anabolic metabolites in cell culture media. nih.govresearchgate.net nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Radiometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection is a powerful analytical technique for separating and quantifying this compound and its radiolabeled metabolites. This method combines the high-resolution separation capabilities of HPLC with the high sensitivity of a radiodetector, which measures the beta emissions from the tritium (B154650) (³H) isotope.

In a typical application, cells or tissues are incubated with this compound and then lysed. The resulting extract, containing the parent compound and its various metabolic products, is injected into an HPLC system. A reverse-phase C18 column is commonly used to separate the compounds based on their polarity. nih.govresearchgate.net The eluent from the column then flows through a radiometric detector, which quantifies the radioactivity in real-time, generating a chromatogram where each peak corresponds to a different radiolabeled compound.

This methodology has been instrumental in studying the metabolic activation of fluoropyrimidines. For instance, research on human colon carcinoma cells transfected with the thymidine phosphorylase (TP) gene utilized HPLC with radiometric detection to analyze the metabolites of [3H]5-FU (a key metabolite of 5-FC). scispace.com The results clearly showed a significant accumulation of [3H]5-fluorodeoxyuridine-monophosphate ([3H]FdUMP) in the TP-expressing cells, which was absent in the parental cells. scispace.com This demonstrates the method's ability to precisely identify and quantify the downstream products of specific enzymatic conversions.

Table 1: HPLC Parameters for 5-Fluorocytosine Metabolite Separation This table is a representative example based on published methodologies.

ParameterSpecificationSource
Column Reverse-Phase C18(2), (e.g., 250mm x 4.6mm, 5µm) researchgate.net
Mobile Phase Isocratic; e.g., Formic acid-water (1:99 v/v) nih.gov
Flow Rate 1.0 mL/min researchgate.net
Detection In-line radiometric detector scispace.com
Quantification Peak area integration corresponding to radioactivity scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for identifying and quantifying metabolites of 5-Fluorocytosine. nih.govunil.ch This technique separates compounds via liquid chromatography before they are ionized and analyzed by two mass spectrometers in series (tandem MS). The first mass spectrometer selects a specific ion (a "precursor ion," such as the molecular ion of 5-FU or a metabolite), which is then fragmented. The second mass spectrometer analyzes the resulting "product ions." This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific and quantifiable signature for each analyte, even in complex biological matrices like cell lysates or plasma. nih.gov

LC-MS/MS is particularly valuable for metabolite profiling, allowing for the simultaneous detection of multiple known metabolites and the identification of novel or unexpected ones. jmb.or.kr High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. nih.govacs.org For example, an LC-MS/MS method was developed to measure 5-FU and its catabolite, dihydrofluorouracil (FUH2), in peripheral blood mononuclear cells to evaluate dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme activity. nih.gov The high selectivity of this method allows for precise quantification, which is crucial for studying enzyme kinetics and metabolic phenotypes. nih.gov

Table 2: Example LC-MS/MS Transitions for 5-FU Metabolite Detection This table illustrates the principle of MRM for specific analytes.

CompoundPrecursor Ion (m/z)Product Ion (m/z)ApplicationSource
5-Fluorouracil (5-FU) 128.9741.82Quantification in dried blood spots nih.gov
Dihydrofluorouracil (FUH2) 131.0VariesDPD enzyme activity assay nih.gov
5-Fluorocytosine (5-FC) 130.0VariesDetection in wastewater researchgate.net
5-Fluorouridine (5-FUR) 247.0VariesDetection in wastewater researchgate.net

The use of stable isotope-labeled internal standards is critical in LC-MS/MS to correct for matrix effects and variations in instrument response, ensuring high accuracy. unil.ch This comprehensive profiling capability makes LC-MS/MS an essential tool for metabolomic studies involving this compound, complementing radiometric data with structural information. nih.govnih.gov

Enzymatic Assays for Specific Metabolites (e.g., FdUMP, 5-FU)

Enzymatic assays are used to quantify the activity of specific enzymes involved in the metabolism of 5-Fluorocytosine or to measure the concentration of their products. A key example is the assay for thymidylate synthase (TS) inhibition by 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), the active metabolite that blocks DNA synthesis. nih.govasm.org

The TS inhibition assay measures the enzyme's activity by tracking the conversion of a radiolabeled substrate, such as [3H]dUMP, to its product, dTMP, with the release of tritiated water (³H₂O). iiarjournals.org When cell extracts containing FdUMP (generated from this compound) are added, the FdUMP binds to and inhibits TS, leading to a decrease in the rate of ³H₂O release. researchgate.net The degree of inhibition is proportional to the amount of FdUMP present in the extract. This allows for the indirect quantification of FdUMP levels. asm.org A standard curve can be generated using known concentrations of FdUMP to determine its inhibitory effect on a purified enzyme, providing a basis for quantifying the metabolite in experimental samples. asm.org

Similarly, the activity of enzymes like orotate (B1227488) phosphoribosyltransferase (OPRT) and dihydropyrimidine dehydrogenase (DPD), which are responsible for the anabolic activation and catabolic degradation of 5-FU respectively, can be measured using radiolabeled substrates. nih.goviiarjournals.org For instance, DPD activity can be determined by incubating a tissue homogenate with radiolabeled 5-FU and measuring the rate of formation of its catabolites. nih.gov These enzymatic assays are crucial for understanding the biochemical basis of drug sensitivity and resistance. iiarjournals.orgoncotarget.com

Table 3: FdUMP Standard Curve Data for Thymidylate Synthetase Assay Data adapted from Waldorf, A. R., & Polak, A. (1983). asm.org

FdUMP Concentration (Molar)% Inhibition of Thymidylate Synthetase
1 x 10⁻⁹15%
1 x 10⁻⁸40%
1 x 10⁻⁷75%
1 x 10⁻⁶95%

Radiometric Assays for Total Radioactivity Uptake and Incorporation

Radiometric assays are the most direct methods for studying the cellular uptake, retention, and macromolecular incorporation of this compound. These assays rely on the measurement of total radioactivity within cells or specific cellular fractions after a period of incubation with the radiolabeled compound.

To measure total uptake, cells are incubated with a known concentration of this compound. After incubation, the cells are washed thoroughly to remove any extracellular label and then lysed. The total radioactivity in the cell lysate is measured using a liquid scintillation counter. This provides a quantitative measure of the total amount of drug and its metabolites that have entered the cell.

To study macromolecular incorporation, the cell lysate is further processed to separate different components like nucleic acids (DNA and RNA) and proteins. This is typically achieved through acid precipitation, where trichloroacetic acid (TCA) is used to precipitate large molecules while small molecules (like the parent drug and nucleotide precursors) remain in the supernatant. The radioactivity in the TCA-precipitable pellet represents the amount of the radiolabeled compound that has been incorporated into macromolecules. asm.org

Studies have used this approach to demonstrate a positive correlation between the susceptibility of Candida albicans to 5-FC and the level of incorporation of its metabolite, 5-fluorouracil, into RNA. asm.org By separating RNA and DNA, researchers can specifically determine how the metabolic products of this compound disrupt these distinct synthesis pathways. These assays are fundamental for investigating mechanisms of drug action and resistance related to uptake and metabolic incorporation. scispace.comru.nl

Future Research Directions and Translational Implications in Basic Science

Elucidating Novel Molecular Targets and Pathways Affected by 5-Fluorocytosine-6-3H

The tritiated compound this compound serves as a critical tool for delving into the molecular intricacies of cellular processes. Its primary mechanism of action involves its conversion within fungal and certain cancer cells into the toxic antimetabolite 5-fluorouracil (B62378) (5-FU). nih.govtoku-e.comchemicalbook.com This conversion is initiated by the enzyme cytosine deaminase, which is not present in mammalian cells, providing a degree of selective toxicity. nih.govnih.govmdpi.com The resulting 5-FU is then further metabolized through the pyrimidine (B1678525) salvage pathway, leading to the formation of fraudulent nucleotides that disrupt both DNA and RNA synthesis. nih.govoup.com

Future research can leverage this compound to trace and quantify the flux through these metabolic pathways with high sensitivity. This allows for the precise identification of all downstream metabolites and their impact on various cellular functions. Beyond the canonical pathway, studies can explore previously uncharacterized or secondary molecular targets. For instance, investigating how the accumulation of tritiated 5-FU and its derivatives might allosterically regulate other enzymes or bind to unexpected protein targets could reveal novel mechanisms of action and resistance.

Recent studies have highlighted that mutations in genes beyond the direct metabolic pathway, such as those involved in UDP-glucuronic acid synthesis (e.g., UXS1), can confer resistance to 5-fluorocytosine (B48100). nih.gov This suggests a complex interplay between different metabolic networks. Using this compound in combination with advanced metabolomic and proteomic techniques in resistant cell lines could uncover these interconnected pathways and identify new potential drug targets to overcome resistance.

Table 1: Key Enzymes in the 5-Fluorocytosine Metabolic Pathway

EnzymeGene (in Yeast)Function
Cytosine PermeaseFCY2Transports 5-FC into the cell. nih.gov
Cytosine DeaminaseFCY1Deaminates 5-FC to 5-FU. nih.govwikipathways.org
Uracil (B121893) Phosphoribosyltransferase (UPRT)FUR1Converts 5-FU to 5-FUMP. nih.govmdpi.com

Investigating Gene-Environment Interactions Influencing this compound Metabolism in Model Systems

The metabolism of this compound, and consequently its efficacy and potential for resistance, can be significantly influenced by both genetic and environmental factors. aacrjournals.orguva.es Model systems, ranging from yeast to mammalian cell cultures and animal models, provide a controlled environment to dissect these complex interactions.

Genetic background plays a crucial role. For instance, polymorphisms in genes encoding the enzymes of the pyrimidine salvage pathway can alter the rate of 5-FU activation. aacrjournals.org Using this compound in isogenic cell lines with specific gene knockouts or mutations allows for the precise quantification of each gene's contribution to the metabolic flux. Furthermore, the mutagenic potential of 5-FC at certain concentrations suggests it could drive the evolution of resistance, a process that can be tracked using the tritiated compound. nih.gov

Role of this compound as a Standard for Studying Pyrimidine Salvage Pathways

The pyrimidine salvage pathway is a fundamental cellular process for recycling pyrimidine bases to synthesize nucleotides. wikipathways.orgasm.org this compound, due to its well-defined entry into this pathway, serves as an invaluable standard for studying its dynamics and regulation. nih.govasm.org

By tracing the metabolic fate of the tritium (B154650) label, researchers can accurately measure the activity of key enzymes like cytosine deaminase and uracil phosphoribosyltransferase. nih.govasm.org This is particularly important in fields like oncology and mycology, where these enzymes are often the targets of therapeutic intervention. For instance, in cancer gene therapy, the expression of yeast cytosine deaminase in tumor cells is a strategy to sensitize them to 5-FC. toku-e.comresearchgate.net Using this compound allows for the functional validation of this approach by directly measuring the conversion to 5-FU in engineered cells.

Furthermore, in organisms like Trypanosoma brucei, the causative agent of sleeping sickness, the pyrimidine salvage pathway is essential for survival. nih.gov Studies using radiolabeled pyrimidine analogs, including those derived from 5-fluorocytosine, have been instrumental in mapping this pathway and identifying unique enzymes that could be targeted for drug development. nih.gov The quantitative data obtained from using this compound provides a benchmark for evaluating the efficacy of novel inhibitors of this pathway.

Design of New Research Tools and Methodologies Inspired by this compound Properties

The unique biological properties of this compound can inspire the design of novel research tools and methodologies. Its selective metabolism by non-mammalian enzymes like yeast cytosine deaminase forms the basis of its use as a negative selectable marker in genetic engineering. asm.org Cells expressing the cytosine deaminase gene are killed in the presence of 5-FC, allowing for the selection of cells where the gene has been successfully knocked out or replaced.

This principle can be extended to develop more sophisticated genetic circuits and screening platforms. For example, a fluorescent reporter could be linked to the expression of cytosine deaminase, allowing for high-throughput screening of compound libraries for inhibitors of this enzyme. The tritium label of this compound provides a direct and quantitative readout of enzyme activity in these assays.

Moreover, the mechanism of 5-FC resistance, often involving mutations in the pyrimidine salvage pathway, can be exploited to study DNA repair and mutagenesis. nih.govmdpi.com By exposing cells to this compound and sequencing the genomes of resistant clones, researchers can identify new genes and pathways involved in maintaining genomic stability. This approach could lead to the discovery of novel targets for sensitizing cancer cells to chemotherapy.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 5-Fluorocytosine-6-³H?

Methodological Answer:
Synthesis involves tritium labeling at the 6-position via catalytic halogen-tritium exchange, using Pd/BaSO₄ catalysts under controlled conditions . Characterization requires:

  • HPLC-PDA for chemical purity (retention time alignment with non-radiolabeled 5-FC).
  • Liquid Scintillation Counting (LSC) to quantify specific activity (Bq/mmol).
  • Mass Spectrometry (MS) to confirm isotopic integrity and rule of radiochemical byproducts.
    Data Table :
TechniquePurposeCritical Parameters
HPLC-PDAPurityRetention time ±0.1 min vs. standard
LSCSpecific activityEfficiency correction via quench curve
MSIsotopic verificationm/z shift consistent with ³H incorporation

Basic: How is 5-Fluorocytosine-6-³H used to study antifungal resistance mechanisms in Candida spp.?

Methodological Answer:
5-FC-6-³H is a prodrug converted to 5-fluorouracil (5-FU) via cytosine deaminase in susceptible fungi. Researchers use:

  • Uptake assays : Measure ³H-labeled 5-FC incorporation via LSC in wild-type vs. resistant strains.
  • Competitive inhibition : Co-administer non-radiolabeled cytosine to assess transporter specificity .
  • Metabolite tracing : Track ³H-5-FU incorporation into fungal RNA via autoradiography.

Advanced: How can researchers resolve contradictions in reported tritium incorporation efficiency across synthesis protocols?

Methodological Answer:
Discrepancies often arise from:

  • Catalyst activity : Aging Pd/BaSO₄ reduces efficiency; use fresh catalysts and validate via control reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may quench ³H activity. Compare LSC counts pre/post synthesis.
  • Statistical rigor : Apply ANOVA to compare batch-to-batch variability and report confidence intervals (CI ≥95%).

Advanced: What experimental designs mitigate isotopic dilution effects in pharmacokinetic studies using 5-FC-6-³H?

Methodological Answer:
Isotopic dilution (e.g., from endogenous cytosine) skews bioavailability measurements. Mitigation strategies:

  • Dosing calibration : Pre-test unlabeled 5-FC pharmacokinetics to establish baseline.
  • Compartmental modeling : Use WinNonlin® to distinguish between ³H-5-FC and metabolites in plasma/urine.
  • Cross-validation : Pair LSC with LC-MS/MS for metabolite-specific quantification .

Advanced: How can researchers optimize isotopic purity in 5-FC-6-³H for in vivo tumor uptake studies?

Methodological Answer:

  • Purification : Use semi-preparative HPLC with a C18 column (ACN/water gradient) to isolate 5-FC-6-³H from side products.
  • Stability testing : Incubate at 37°C for 24h and measure radiochemical degradation via TLC (silica gel, ethanol:ammonia 9:1).
  • In vivo validation : Co-inject ³H-labeled and cold 5-FC in xenograft models; compare biodistribution via gamma counting (control for nonspecific binding).

Basic: What analytical techniques confirm the absence of radiolytic decomposition in 5-FC-6-³H stocks?

Methodological Answer:

  • TLC-Radiochromatography : Spot aliquots on silica plates; develop with ethanol:ammonia (9:1) and image using a radio-TLC scanner.
  • Dosimetry : Calculate absorbed dose using MIRD formalism to ensure storage conditions (e.g., -80°C in ethanol) minimize radiolysis .

Advanced: What frameworks guide hypothesis formulation for studying 5-FC-6-³H’s role in combination therapies?

Methodological Answer:
Apply the PICOT framework :

  • Population : Tumor cell lines with defined 5-FC resistance markers.
  • Intervention : 5-FC-6-³H + prodrug-activating enzyme (e.g., yeast cytosine deaminase).
  • Comparison : Monotherapy vs. combination with 5-FU.
  • Outcome : Tumor-to-background ratio via PET/CT.
  • Time : 48h post-administration .

Advanced: How should researchers address heterogeneous data in meta-analyses of 5-FC-6-³H tracer studies?

Methodological Answer:

  • Subgroup analysis : Stratify by model (in vitro vs. in vivo) and detection method (LSC vs. MS).
  • Sensitivity testing : Exclude outliers via Cook’s distance >1.
  • Meta-regression : Use R’s metafor package to assess covariates (e.g., specific activity, dose) .

Basic: What safety protocols are critical when handling 5-FC-6-³H in BSL-2 labs?

Methodological Answer:

  • Containment : Use double-gloved, ventilated hoods for synthesis.
  • Waste management : Collect ³H waste in shielded containers; decay for ≥10 half-lives (12.3 years) before disposal.
  • Monitoring : Perform weekly wipe tests (LSC) to detect contamination .

Advanced: How can isotopic tracing with 5-FC-6-³H improve mechanistic studies of cytosine metabolism in CRISPR-edited cell lines?

Methodological Answer:

  • Knockout models : Use CRISPR to delete cytosine transporters (e.g., hCNT3) and compare ³H uptake.
  • Pulse-chase experiments : Track ³H-5-FC incorporation into DNA/RNA over time via scintillation counting.
  • Data integration : Combine with RNA-seq to correlate uptake with transporter expression .

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